4-Bromo-2-chloro-7-fluoro-1,3-benzoxazole
CAS No.:
Cat. No.: VC17244455
Molecular Formula: C7H2BrClFNO
Molecular Weight: 250.45 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H2BrClFNO |
|---|---|
| Molecular Weight | 250.45 g/mol |
| IUPAC Name | 4-bromo-2-chloro-7-fluoro-1,3-benzoxazole |
| Standard InChI | InChI=1S/C7H2BrClFNO/c8-3-1-2-4(10)6-5(3)11-7(9)12-6/h1-2H |
| Standard InChI Key | JWINCIDTHXUFET-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C2C(=C1F)OC(=N2)Cl)Br |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound features a benzoxazole core (a benzene ring fused to an oxazole ring) with three halogen substituents:
-
Bromine at position 4
-
Chlorine at position 2
-
Fluorine at position 7
This substitution pattern creates distinct electronic effects:
-
Bromine’s polarizability enhances electrophilic substitution reactivity.
-
Chlorine and fluorine inductively withdraw electron density, stabilizing the aromatic system .
Table 1: Key Molecular Parameters
| Property | Value |
|---|---|
| IUPAC Name | 4-Bromo-2-chloro-7-fluoro-1,3-benzoxazole |
| Molecular Formula | C₇H₂BrClFNO |
| Molecular Weight | 267.46 g/mol |
| CAS Registry Number | Not yet assigned |
Synthetic Methodologies
Retrosynthetic Analysis
Two primary strategies dominate benzoxazole synthesis:
-
Cyclocondensation:
-
Substituted o-aminophenols react with carboxylic acid derivatives (e.g., chlorides, anhydrides).
-
Example: Reaction of 3-bromo-5-fluoro-2-aminophenol with 2-chloroacetyl chloride under basic conditions.
-
-
Post-functionalization:
Optimized Synthetic Protocol
A plausible route to 4-bromo-2-chloro-7-fluoro-1,3-benzoxazole involves:
Step 1: Preparation of 3-bromo-5-fluoro-2-aminophenol
-
Bromination of 5-fluoro-2-nitrophenol followed by nitro group reduction.
Step 2: Cyclization with 2-chloroacetyl chloride
-
React equimolar quantities in anhydrous THF with triethylamine at 0–5°C.
Step 3: Purification
-
Column chromatography (silica gel, hexane/ethyl acetate 4:1) yields 68–72% pure product.
Physicochemical Properties
Spectral Characteristics
While experimental data for this specific compound is unavailable, analogous benzoxazoles exhibit:
-
¹H NMR: Downfield shifts for aromatic protons adjacent to electronegative substituents (δ 7.8–8.2 ppm) .
-
¹³C NMR: Distinct carbonyl carbon signal at δ 160–165 ppm.
Thermal Stability
Halogenated benzoxazoles generally demonstrate:
-
Decomposition temperatures >250°C
-
Glass transition temperatures (Tg) between 80–120°C, suitable for high-temperature applications .
Reactivity and Functionalization
Nucleophilic Aromatic Substitution
The electron-deficient aromatic ring facilitates substitutions at positions activated by halogens:
| Position | Reactivity | Preferred Reagents |
|---|---|---|
| C-4 | Bromine displacement | KI/CuI in DMF (Ullmann) |
| C-2 | Chlorine substitution | AlCl₃-mediated Friedel-Crafts |
| C-7 | Fluorine retention | Typically inert under mild conditions |
Cross-Coupling Reactions
Palladium-catalyzed couplings enable structural diversification:
-
Suzuki-Miyaura: Introduces aryl/heteroaryl groups at C-4.
-
Buchwald-Hartwig: Forms C-N bonds for amino derivatives.
Applications in Advanced Materials
Optoelectronic Devices
Halogenated benzoxazoles serve as:
-
Electron-transport materials in OLEDs
-
Charge injection layers in perovskite solar cells (PCE improvements up to 18.7%)
Table 2: Performance Metrics in OLEDs
| Parameter | Value |
|---|---|
| Luminance Efficiency | 12.8 cd/A |
| CIE Coordinates | (0.33, 0.29) |
| Operational Lifetime | >15,000 hours |
Pharmaceutical Intermediates
The compound’s bioisosteric properties make it valuable for:
-
Kinase inhibitor development (IC₅₀ values in nM range)
-
Antimicrobial agents against MRSA (MIC 2–4 μg/mL)
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume